Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Overview
Description
The compound “Diethyl 4-methoxybenzylphosphonate” is a chemical with the linear formula: CH3OC6H4CH2P(O)(OC2H5)2 . It’s used as a reactant for the synthesis of various compounds such as γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, Stilbenoid derivatives with neuroprotective activity, Resveratrol-chroman hybrids with antioxidant activity, and more .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite using a Kabachnik–Fields reaction under room temperature and solvent-free conditions .Molecular Structure Analysis
The molecular structure of “Diethyl 4-methoxyphenyl phosphate” is CHOP with an average mass of 260.223 Da and a monoisotopic mass of 260.081360 Da .Chemical Reactions Analysis
While specific chemical reactions involving “Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate” are not available, similar compounds like “Diethyl 4-methoxybenzylphosphonate” are used as reactants in various synthesis processes .Physical and Chemical Properties Analysis
The physical and chemical properties of “Diethyl 4-methoxyphenyl phosphate” include a density of 1.2±0.1 g/cm3, boiling point of 309.6±34.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a molar volume of 223.8±3.0 cm3 .Scientific Research Applications
Calcium Antagonistic Vasodilator : A study by Kazda and Towart (2005) discusses a calcium antagonistic vasodilator, Nimodipine, which is closely related to Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. Nimodipine shows a preferential effect on brain vessels and is useful in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).
Crystal Structure Studies : Metcalf and Holt (2000) investigated the crystal structures of three methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, which are structurally related to this compound (Metcalf & Holt, 2000).
Synthesis Research : Wu Jian-yi (2001) described the synthesis of a compound similar to this compound, highlighting the chemical process and purity levels obtained (Wu Jian-yi, 2001).
Topochemical Investigations : Hilgeroth, Baumeister, and Heinemann (1999) conducted topochemical investigations of dimerizing 4-aryl-1,4-dihydropyridines, which are structurally related to this compound. These studies contribute to understanding the solid-state chemistry of such compounds (Hilgeroth, Baumeister, & Heinemann, 1999).
Antimicrobial Activity : Chhillar et al. (2006) synthesized and tested derivatives of 1,4-dihydropyridine, including Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylate, for antimicrobial activity against pathogenic strains of Aspergillus fumigatus and Candida albicans. Some derivatives showed significant activity, indicating potential applications in antimicrobial therapy (Chhillar et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPhosphotriesterase in organisms like Agrobacterium tumefaciens . The role of this enzyme is to catalyze the hydrolysis of organophosphate triesters, which are often used as pesticides and nerve gases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to induce a conformational change, thereby affecting the enzyme’s activity .
Biochemical Pathways
Given its potential interaction with phosphotriesterase, it may influence pathways related to the metabolism of organophosphate compounds .
Result of Action
Based on its potential interaction with phosphotriesterase, it may influence the activity of this enzyme, potentially affecting the metabolism of organophosphate compounds .
Properties
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLHUPBFLVOBLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280535 | |
Record name | MLS000737827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-05-5 | |
Record name | MLS000737827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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